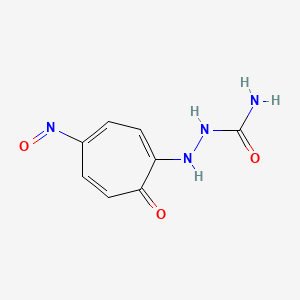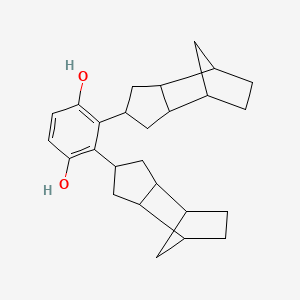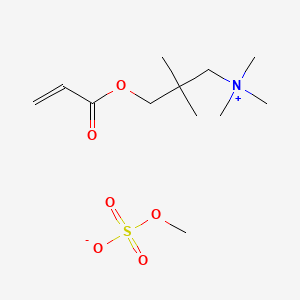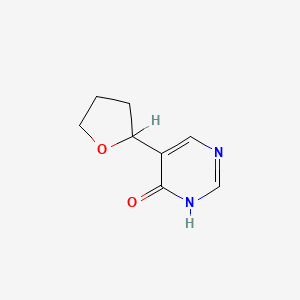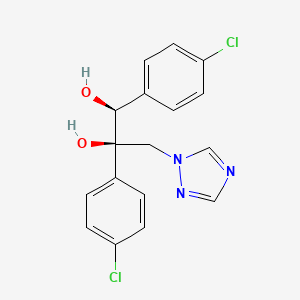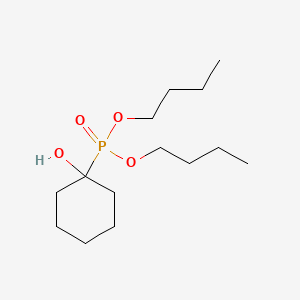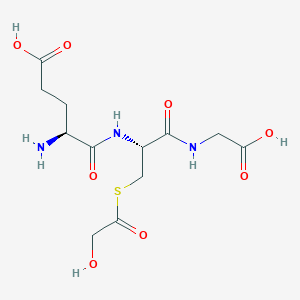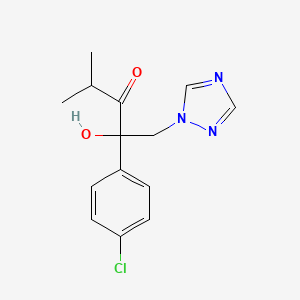
5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hexenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl ketone with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylthio)pyrazole-3-carbonitrile
Uniqueness
5-Amino-6,6,6-trifluoro-2-methyl-4-hexen-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
67150-28-1 |
|---|---|
Fórmula molecular |
C7H10F3NO |
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(Z)-5-amino-6,6,6-trifluoro-2-methylhex-4-en-3-one |
InChI |
InChI=1S/C7H10F3NO/c1-4(2)5(12)3-6(11)7(8,9)10/h3-4H,11H2,1-2H3/b6-3- |
Clave InChI |
ZFLZOVIKHIXYCG-UTCJRWHESA-N |
SMILES isomérico |
CC(C)C(=O)/C=C(/C(F)(F)F)\N |
SMILES canónico |
CC(C)C(=O)C=C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


